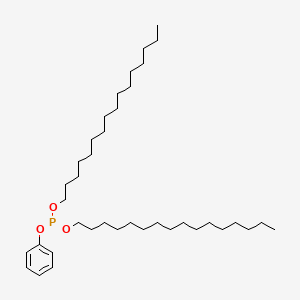![molecular formula C21H27NO4S B14330805 2-[(4-Octylphenyl)sulfamoyl]benzoic acid CAS No. 98644-87-2](/img/structure/B14330805.png)
2-[(4-Octylphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Octylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its unique chemical structure, which includes a benzoic acid moiety linked to an octylphenyl group through a sulfonamide linkage. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Octylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzoic acids. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
2-[(4-Octylphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[(4-Octylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the octylphenyl group can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfamoylbenzoic acid: A sulfonamide derivative of benzoic acid with similar chemical properties but lacking the octylphenyl group.
Benzoic acid 4-sulfamide: Another sulfonamide derivative with a simpler structure compared to 2-[(4-Octylphenyl)sulfamoyl]benzoic acid.
Uniqueness
This compound is unique due to the presence of the octylphenyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological molecules. This makes it particularly useful in applications requiring specific binding and inhibition properties .
Propiedades
Número CAS |
98644-87-2 |
|---|---|
Fórmula molecular |
C21H27NO4S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-[(4-octylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C21H27NO4S/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-27(25,26)20-12-9-8-11-19(20)21(23)24/h8-9,11-16,22H,2-7,10H2,1H3,(H,23,24) |
Clave InChI |
MYRXBCQHZVSYSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


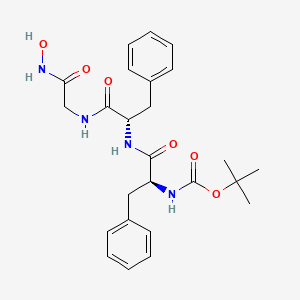
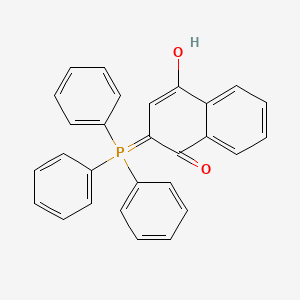
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
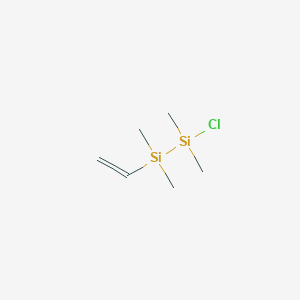
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
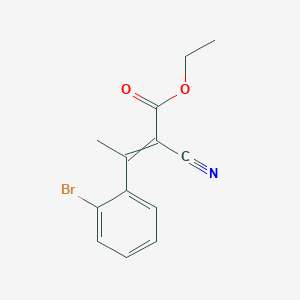
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

